![molecular formula C10H12O3 B3136147 Ethyl 2-(hydroxymethyl)benzoate CAS No. 41071-33-4](/img/structure/B3136147.png)
Ethyl 2-(hydroxymethyl)benzoate
Overview
Description
Ethyl 2-(hydroxymethyl)benzoate is a chemical compound with the molecular formula C10H12O3 . It is used as a building block in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of Ethyl 2-(hydroxymethyl)benzoate can be achieved through esterification of benzoic acid with anhydrous alcohol in the presence of a solid acid catalyst such as modified clay . The reaction proceeds until no beads appear, indicating the completion of the reaction .Molecular Structure Analysis
The molecular structure of Ethyl 2-(hydroxymethyl)benzoate consists of a benzoate group attached to an ethyl group and a hydroxymethyl group . The molecular weight of this compound is 180.201 Da .Chemical Reactions Analysis
Ethyl 2-(hydroxymethyl)benzoate can undergo various chemical reactions. For instance, it can participate in lactonization reactions to form phthalide . The reaction involves the formation of a tetrahedral intermediate, which then undergoes breakdown to form the final product .Scientific Research Applications
1. Synthesis and Structure Analysis
Ethyl 2-(hydroxymethyl)benzoate's structure has been determined through single-crystal X-ray crystallography, highlighting its significance in crystallography studies. The compound crystallizes in the triclinic crystal system, forming intramolecular hydrogen bonds between hydroxy and carbonyl groups (Manolov, Morgenstern, & Hegetschweiler, 2012).
2. Precursors in Liquid Crystalline Polysiloxanes
Research has demonstrated the synthesis of monomers from 2-(perfluoro-n-alkyl)ethanol, which include a fluorinated chain and a central mesogenic moiety, derived from Ethyl 2-(hydroxymethyl)benzoate. These compounds exhibit high smectogen properties, making them crucial in the development of side chain liquid crystalline polysiloxanes (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
3. Catalysis in Chemical Synthesis
Toluene p Sulfonic Acid has been used as a catalyst in the synthesis of Ethyl p Hydroxyl Benzoate, a derivative of Ethyl 2-(hydroxymethyl)benzoate, demonstrating the compound's role in facilitating chemical reactions (Liang Min, 2003).
4. Anti-Juvenile Hormone Agents
Ethyl 2-(hydroxymethyl)benzoate derivatives have been prepared as novel anti-juvenile hormone agents, showing potential in inducing precocious metamorphosis in larvae (Ishiguro et al., 2003). Further studies on similar compounds have corroborated these findings (Kuwano, Fujita, Furuta, & Yamada, 2008).
5. Ortho-Hydroxylation in Organic Synthesis
Ethyl benzoates, including Ethyl 2-(hydroxymethyl)benzoate, have been used in Ru(II) catalyzed ortho-hydroxylation. This process is crucial for synthesizing multifunctionalized arenes, demonstrating excellent reactivity and good functional group tolerance (Yang, Lin, & Rao, 2012).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(hydroxymethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6,11H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKIVRJOAHTRTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(hydroxymethyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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